![molecular formula C14H21N3O5S2 B6524549 N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 1015568-79-2](/img/structure/B6524549.png)
N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
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Description
N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H21N3O5S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is 375.09226313 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Additionally, the ANN2-based photoinitiating system has applications in the synthesis of interpenetrated polymer networks and can be adapted for 3D printing .
- Poly(DMAEMA) is a biocompatible polymer with thermal and pH sensitivity, making it suitable for various applications .
- These polymers can be used to encapsulate and deliver drugs, proteins, nucleic acids, and other therapeutic agents .
Photoinitiators for Polymerization
Polymer Synthesis and Amphiphilic Block Copolymers
Delivery Systems for Biologically Active Molecules
Photophysical Properties and Radical Anion Species
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-11-10-12(17-14(18)6-9-23(17,19)20)4-5-13(11)24(21,22)15-7-8-16(2)3/h4-5,10,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBOQTDIOQZLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide |
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